

Buturon vs. Linuron: A Comparative Review of Herbicidal Properties

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Compound of Interest

Compound Name: Buturon

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A comprehensive analysis of two phenylurea herbicides, **Buturon** and Linuron, reveals similarities in their mode of action as photosystem II inhibitors, alongside differences in their chemical properties and a significant gap in available efficacy data due to **Buturon**'s obsolete status.

This guide provides a detailed comparison of the herbicidal properties of **Buturon** and Linuron, two compounds belonging to the phenylurea class of herbicides. Both herbicides function by inhibiting photosynthesis at photosystem II (PSII), a critical pathway for plant growth and survival.^{[1][2]} While Linuron remains a well-documented herbicide with extensive data on its efficacy and environmental fate, **Buturon** has been largely discontinued, resulting in a scarcity of contemporary research and quantitative data.^{[1][3]} This review consolidates the available information on both compounds, offering a comparative perspective for researchers and professionals in weed science and herbicide development.

Chemical and Physical Properties

Buturon and Linuron share a core phenylurea structure but differ in their substituent groups, which influences their physicochemical properties such as molar mass and water solubility. A summary of their key chemical and physical properties is presented in Table 1.

| Property | Buturon | Linuron |
|-------------------------|---|--|
| Chemical Structure | 1-(4-chlorophenyl)-3-methyl-3-(1-methylprop-2-ynyl)urea | 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea |
| Molecular Formula | C ₁₂ H ₁₃ ClN ₂ O | C ₉ H ₁₀ Cl ₂ N ₂ O ₂ |
| Molar Mass (g/mol) | 236.70[1] | 249.09[4] |
| Water Solubility (mg/L) | 30[1] | 63.8[5] |
| HRAC Group | C2 (Global)[1] | 7[6] |
| Mode of Action | Photosystem II inhibitor[1][7] | Photosystem II inhibitor[2][6] |

Herbicidal Efficacy

Both **Buturon** and Linuron are classified under the Herbicide Resistance Action Committee (HRAC) Group C2 (or Group 7), indicating their shared mechanism of inhibiting photosynthesis at PSII.[1][6] This mode of action typically results in control of a broad spectrum of annual broadleaf and grassy weeds.[1][2]

Linuron is recognized for its effectiveness against weeds such as pigweed, lambsquarters, and chickweed.[6] However, due to **Buturon**'s status as an obsolete herbicide, specific quantitative data on its herbicidal efficacy, such as EC₅₀ (half maximal effective concentration) values for different weed species, are not readily available in recent scientific literature. Table 2 provides a general overview of the target weeds for both herbicides.

| Herbicide | Target Weeds |
|-----------|--|
| Buturon | Grassy weeds, Spurge, Annual meadow grass, Foxtails[1][8] |
| Linuron | Annual broadleaf and grassy weeds, including Pigweed, Lambsquarters, Chickweed, Mustard, Velvetleaf, Annual bluegrass, Foxtail, Crabgrass[6] |

Environmental Fate

The persistence and mobility of herbicides in the environment are critical factors in their overall assessment. The soil half-life (DT_{50}) is a key indicator of an herbicide's persistence. For Linuron, the field half-life is reported to be in the range of 30 to 150 days, with a representative value of approximately 60 days.[9][10] Microbial degradation is the primary mechanism of its dissipation in soil.[9] Information on the environmental fate of **Buturon** is limited, though it is suggested to degrade rapidly in the environment and not be persistent.[1]

| Property | Buturon | Linuron |
|------------------------------|-------------------------------------|--------------------------|
| Soil Half-life (DT_{50}) | Rapidly degrades, not persistent[1] | 30 - 150 days[9][10] |
| Primary Degradation Pathway | Not specified | Microbial degradation[9] |

Toxicological Profile

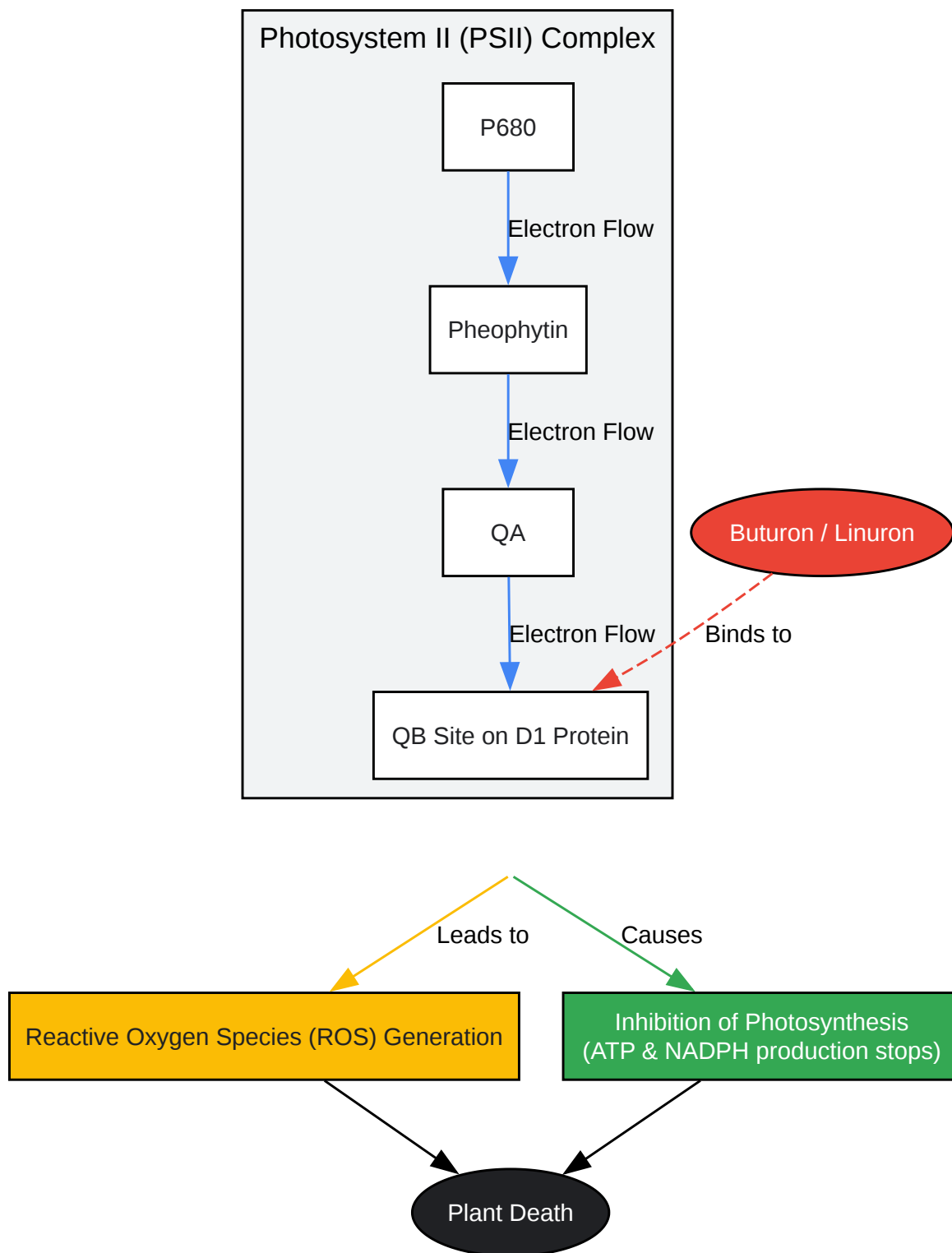
The toxicological profiles of **Buturon** and Linuron have been evaluated in various organisms. The acute oral toxicity, measured as the LD_{50} (lethal dose for 50% of a test population), provides a comparative measure of their potential hazard. A summary of available toxicity data is presented in Table 4.

| Organism | Buturon | Linuron |
|-----------------------------------|----------|----------------|
| Rat (oral LD_{50} , mg/kg) | >1791[1] | 1200 - 1500[3] |
| Rabbit (dermal LD_{50} , mg/kg) | 500[1] | >5000[3] |

Mode of Action: Inhibition of Photosystem II

Buturon and Linuron exert their herbicidal effects by disrupting the photosynthetic electron transport chain in plants.[1][2][7] Specifically, they bind to the D1 protein in Photosystem II (PSII), blocking the flow of electrons.[2] This inhibition leads to a halt in the production of ATP and NADPH, which are essential for carbon fixation and plant growth. The blockage of electron transport also results in the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components, ultimately leading to plant death.[11]

Signaling Pathway of PSII Inhibition by Phenylurea Herbicides

[Click to download full resolution via product page](#)Caption: Inhibition of Photosystem II by **Buturon** and Linuron.

Experimental Protocols

The evaluation of the herbicidal properties of PSII inhibitors like **Buturon** and Linuron relies on specific experimental protocols to quantify their effects on photosynthesis.

Chlorophyll Fluorescence Assay

This non-invasive technique is widely used to assess the efficiency of PSII and to detect the effects of herbicides that target this complex.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Objective: To determine the effect of the herbicide on the photochemical efficiency of PSII.

Methodology:

- **Plant Material:** Grow susceptible plant species (e.g., *Arabidopsis thaliana*, spinach, or a target weed species) under controlled environmental conditions.
- **Herbicide Treatment:** Apply the herbicide at a range of concentrations to the plants or to excised leaf discs. Include a control group treated with a solvent blank.
- **Dark Adaptation:** Before measurement, dark-adapt the plant material for a period of 15-30 minutes to ensure all reaction centers are open.
- **Fluorescence Measurement:** Use a pulse-amplitude-modulated (PAM) fluorometer to measure key fluorescence parameters. The most common parameter for assessing PSII efficiency is the maximum quantum yield of PSII (F_v/F_m).
- **Data Analysis:** Calculate F_v/F_m for each treatment. A decrease in the F_v/F_m ratio indicates damage to the PSII reaction centers. Plot the F_v/F_m values against the herbicide concentration to determine the EC_{50} value.[\[15\]](#)

Oxygen Evolution Assay

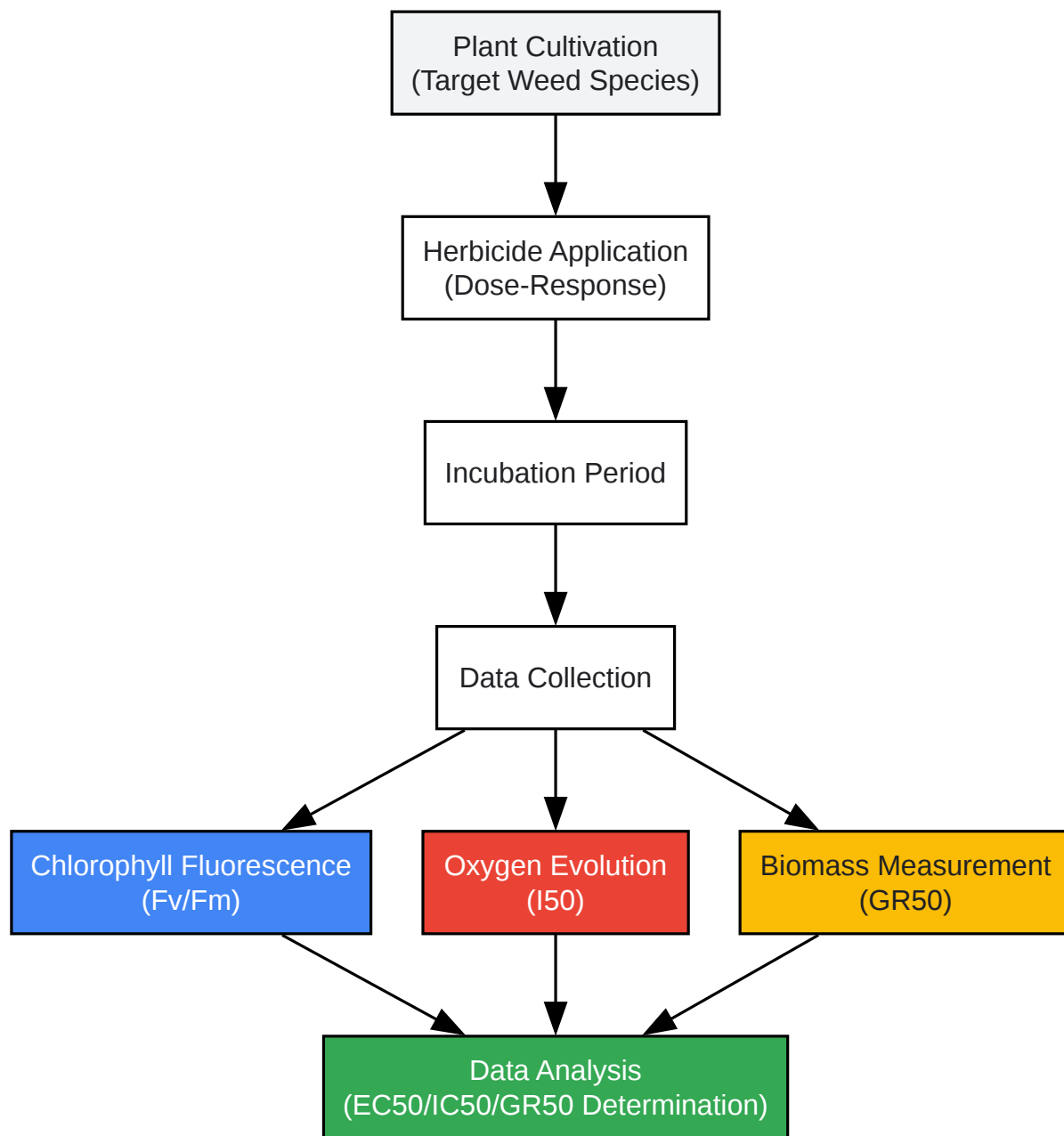
This method directly measures the rate of photosynthetic oxygen evolution, which is a primary function of PSII.

Objective: To quantify the inhibition of water splitting and oxygen evolution by the herbicide.

Methodology:

- **Isolation of Thylakoids:** Isolate functional thylakoid membranes from a suitable plant source (e.g., spinach leaves).
- **Oxygen Electrode:** Use a Clark-type oxygen electrode to measure the concentration of dissolved oxygen in a reaction cuvette.
- **Reaction Mixture:** Add the isolated thylakoids to a buffer solution containing an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP).
- **Herbicide Incubation:** Add the herbicide at various concentrations to the reaction mixture and incubate for a short period.
- **Measurement:** Illuminate the cuvette with a light source to initiate photosynthesis and record the rate of oxygen evolution.
- **Data Analysis:** Compare the rate of oxygen evolution in the presence of the herbicide to the control (no herbicide). Calculate the percentage of inhibition for each concentration and determine the I_{50} value (concentration causing 50% inhibition).

General Experimental Workflow for Herbicide Efficacy Testing



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Caption: Workflow for assessing herbicide efficacy.

Conclusion

Buturon and Linuron are both phenylurea herbicides that share the same mode of action: the inhibition of photosynthesis at PSII. Linuron is a well-characterized herbicide with a considerable amount of data available on its efficacy, environmental fate, and toxicology. In contrast, **Buturon** is an obsolete herbicide, and as a result, there is a significant lack of quantitative data to allow for a direct and comprehensive comparison of its herbicidal properties with Linuron. While their shared mode of action suggests they would control a similar spectrum of weeds, the differences in their chemical structures would likely lead to variations in their potency, selectivity, and environmental behavior. Further research into the quantitative structure-activity relationships of phenylurea herbicides could provide a theoretical basis for comparing these two compounds in the absence of direct experimental data. For researchers and professionals in the field, Linuron serves as a well-understood reference compound for PSII-inhibiting herbicides, while the case of **Buturon** highlights the challenges in evaluating the properties of older, discontinued agrochemicals.

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References

- 1. Buturon - Wikipedia [en.wikipedia.org]
- 2. pomais.com [pomais.com]
- 3. Buturon (Ref: H 95 (BASF)) [sitem.herts.ac.uk]
- 4. Linuron | C₉H₁₀Cl₂N₂O₂ | CID 9502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Linuron (Ref: HOE 02810) [sitem.herts.ac.uk]
- 6. Linuron Herbicide | Selective Pre- and Post-Emergence Weed Control [smagricchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buturon (Ref: H 95 (BASF)) [sitem.herts.ac.uk]
- 9. EXTOWNET PIP - LINURON [extownet.orst.edu]

- 10. Comparison of linuron degradation in the presence of pesticide mixtures in soil under laboratory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Chlorophyll Fluorescence - a Tool for Quick Identification of Accase and ALS Inhibitor Herbicides Performance - Advances in Weed Science [awsjournal.org]
- 14. researchgate.net [researchgate.net]
- 15. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]
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